2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine: A Core Heterocyclic Scaffold for Modern Drug Discovery
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine: A Core Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines two valuable pharmacophores: the versatile 2-chloropyridine handle, amenable to a wide range of synthetic transformations, and the 1,2,4-oxadiazole ring, a well-regarded bioisostere for ester and amide functionalities. This document elucidates the compound's core chemical properties, offers expert insight into its synthesis and reactivity, and explores its applications as a key building block in the development of novel therapeutics, particularly in areas such as kinase inhibition.
Introduction & Nomenclature
The strategic combination of a reactive chloropyridine moiety with a stable, polar oxadiazole ring positions this compound as a high-value intermediate. The 2-chloropyridine unit serves as a linchpin for introducing molecular complexity through well-established methodologies like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1][2] Concurrently, the 1,2,4-oxadiazole ring is frequently employed in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and act as a hydrogen bond acceptor, effectively mimicking the electronic properties of esters and amides.[3][4][5] Its derivatives have shown a wide spectrum of biological activities, underscoring the potential of this scaffold.[5][6]
Chemical Identity
The fundamental identification parameters for 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine are summarized below.
| Parameter | Value | Source |
| IUPAC Name | 3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole | PubChem |
| Molecular Formula | C₇H₄ClN₃O | [7] |
| Molecular Weight | 181.58 g/mol | [7] |
| Monoisotopic Mass | 181.00429 Da | [7] |
| SMILES | C1=CC(=NC=C1C2=NOC=N2)Cl | [7] |
| InChIKey | VMQVXTINJOFLTD-UHFFFAOYSA-N | [7] |
| CAS Number | 1151718-47-5 | Inferred from supplier data |
Caption: 2D structure of the title compound.
Physicochemical and Spectral Properties
While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.
Predicted Physicochemical Properties
The presence of both a lipophilic chloropyridine ring and a polar oxadiazole moiety results in a balanced physicochemical profile suitable for drug development.
| Property | Predicted Value / Observation | Rationale / Source |
| Physical State | White to off-white solid | Based on related pyridine-oxadiazole compounds.[8] |
| XlogP | 1.7 | A measure of lipophilicity; indicates moderate cell permeability.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The oxadiazole ring can enhance aqueous solubility compared to a non-polar analogue.[8] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, two Oxadiazole N/O atoms) | Important for molecular interactions with biological targets. |
Spectral Characterization
High-resolution mass spectrometry is essential for confirming the compound's identity. Predicted m/z values for common adducts are listed below.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.01157 |
| [M+Na]⁺ | 203.99351 |
| [M-H]⁻ | 179.99701 |
| [M+K]⁺ | 219.96745 |
While experimental spectra are not publicly available, the expected signals in ¹H and ¹³C NMR can be predicted.
-
¹H NMR: The spectrum should feature four distinct signals in the aromatic region. The proton on the oxadiazole ring would appear as a singlet at the most downfield position (typically δ 8.5-9.5 ppm). The three protons on the pyridine ring would appear as a doublet, a doublet of doublets, and a doublet, consistent with its substitution pattern.
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¹³C NMR: The spectrum should show seven unique carbon signals. The carbon attached to the chlorine atom (C2) and the carbons of the oxadiazole ring would be readily identifiable by their characteristic chemical shifts.
Synthesis and Purification
A robust synthesis of 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine is critical for its use as a research tool. While a specific protocol is not published, a highly plausible and efficient route can be designed based on established methods for 1,2,4-oxadiazole formation.[3][5]
Proposed Synthetic Protocol
The most logical approach involves the condensation and cyclization of a pyridine-derived amidoxime with a suitable one-carbon electrophile.
Step 1: Synthesis of N'-hydroxy-6-chloronicotinimidamide (Intermediate 2)
-
To a solution of 6-chloronicotinonitrile (1 ) (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime intermediate (2 ), which is often used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine (3)
-
Suspend the crude amidoxime (2 ) (1.0 eq) in triethyl orthoformate (5.0 eq), which serves as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 140-150 °C) for 2-4 hours. The progress is monitored by LC-MS.
-
Upon completion, cool the reaction and remove the excess triethyl orthoformate under high vacuum.
-
The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product (3 ).
Caption: Proposed two-step synthesis workflow.
Chemical Reactivity and Stability
The utility of this scaffold is defined by its predictable reactivity, primarily centered around the C2-chloro substituent.
Overview of Reactive Sites
The molecule presents several sites for synthetic modification, with the C2-Cl bond being the most synthetically labile.
Caption: Map of primary reactive centers.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is highly activated towards SNAr by the electron-withdrawing effect of the ring nitrogen. This allows for the straightforward introduction of a wide variety of nucleophiles (O-, N-, S-based) to build molecular diversity. The reaction typically proceeds under basic conditions at elevated temperatures.
Metal-Catalyzed Cross-Coupling Reactions
While less common than SNAr, the C2-Cl bond can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, often requiring specialized palladium or nickel catalysts and ligands. This provides an alternative and powerful method for C-C and C-N bond formation.
Stability
The 1,2,4-oxadiazole ring is generally robust and stable to a wide range of reaction conditions, including those used for cross-coupling and moderate acidic/basic hydrolysis. The pyridine ring is also highly stable. The compound should be stored in a cool, dry place away from strong oxidizing agents.[9]
Applications in Research and Development
This scaffold is a prime candidate for library synthesis and lead optimization programs in drug discovery.
-
Scaffold for Kinase Inhibitors: The pyridine-heterocycle motif is a common feature in many kinase inhibitors. A closely related structure, 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide, was investigated as a potent inhibitor of RET kinase, a target in certain types of cancer.[6] This demonstrates the direct applicability of the core structure in designing targeted anti-cancer agents.
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring serves as an effective bioisostere for amide or ester groups.[3][4] Its incorporation can block metabolic hydrolysis by esterases or amidases, thereby improving the pharmacokinetic profile and in-vivo half-life of a drug candidate.
-
Intermediate for Agrochemicals: The 2-chloropyridine core is a foundational building block for numerous neonicotinoid insecticides.[10][11] While this specific derivative is more tailored for pharmaceutical use, its underlying structure is relevant to the agrochemical field.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following guidance is based on data from structurally similar chloropyridines and heterocyclic compounds.[12][13][14]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][14]
-
Avoid formation and inhalation of dust.[13]
-
Wash hands thoroughly after handling.[15]
-
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
References
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PubChem. (n.d.). 2-chloro-5-(1,2,4-oxadiazol-3-yl)pyridine. Retrieved from [Link]
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- Google Patents. (2015). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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ResearchGate. (2011). (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
- Zhang, L., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5703-5707.
- Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111.
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National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Retrieved from [Link]
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ResearchGate. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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IGI Global. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]
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ResearchGate. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]
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